2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane
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Overview
Description
2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane is an organic compound that features a benzotrifluoride core substituted with a chloro group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with 1,3-dioxolane in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the dioxolane ring or the benzotrifluoride core.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of the chloro and dioxolane groups allows for diverse reactivity, enabling the compound to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)
- 4-Chloro-1,3-dioxolan-2-one
- 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide
Uniqueness
2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane is unique due to its specific substitution pattern on the benzotrifluoride core and the presence of the 1,3-dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and material science.
Properties
IUPAC Name |
2-[2-[2-chloro-4-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O3/c13-9-7-8(12(14,15)16)1-2-10(9)17-4-3-11-18-5-6-19-11/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBWHVRFQYOJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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